4-(3-(Dimethylamino)propoxy)phenylboronic acid

Catalog No.
S740008
CAS No.
627899-88-1
M.F
C11H18BNO3
M. Wt
223.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-(Dimethylamino)propoxy)phenylboronic acid

CAS Number

627899-88-1

Product Name

4-(3-(Dimethylamino)propoxy)phenylboronic acid

IUPAC Name

[4-[3-(dimethylamino)propoxy]phenyl]boronic acid

Molecular Formula

C11H18BNO3

Molecular Weight

223.08 g/mol

InChI

InChI=1S/C11H18BNO3/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15/h4-7,14-15H,3,8-9H2,1-2H3

InChI Key

ADGDUQZATZNZJH-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)OCCCN(C)C)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)OCCCN(C)C)(O)O
  • Protein-Protein Interactions

    Boronic acids are known for their ability to reversibly bind to sugars containing cis-diols. 4-(3-(Dimethylamino)propoxy)phenylboronic acid possesses a boronic acid group, suggesting a possible application in studying protein-protein interactions mediated by carbohydrates []. By attaching this molecule to a protein of interest, researchers could investigate its interactions with other proteins that have sugar-binding sites.

  • Medicinal Chemistry

    The presence of the dimethylamino group introduces a functionality that can be positively charged at physiological pH. This property could be useful in medicinal chemistry for designing molecules that target specific biological processes []. For instance, the positive charge could aid cellular uptake or influence interactions with biomolecules.

  • Organic Synthesis

    Boronic acids are valuable intermediates in organic synthesis, particularly for Suzuki-Miyaura couplings which are a powerful tool for constructing carbon-carbon bonds []. While the specific use of 4-(3-(Dimethylamino)propoxy)phenylboronic acid in this context is unknown, its structure suggests it could be a potential building block for more complex organic molecules.

4-(3-(Dimethylamino)propoxy)phenylboronic acid is a boronic acid derivative characterized by its unique structure, which includes a phenyl group attached to a boron atom, along with a dimethylamino propoxy substituent. Its molecular formula is C₁₁H₁₈BNO₃, and it has a molecular weight of approximately 223.077 g/mol. This compound is notable for its applications in medicinal chemistry and organic synthesis due to its ability to form reversible covalent bonds with diols, making it useful in various

  • Suzuki Coupling Reaction: This compound can act as a coupling partner in Suzuki reactions, where it reacts with aryl halides in the presence of palladium catalysts to form biaryl compounds.
  • Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Reversible Binding: The boronic acid moiety allows for reversible binding with diols, making it valuable in sensor technologies and drug delivery systems .

The biological activity of 4-(3-(Dimethylamino)propoxy)phenylboronic acid is primarily linked to its interactions with biological molecules:

  • Anticancer Properties: Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. This compound may exhibit similar properties, making it a candidate for further investigation in anticancer therapies.
  • Enzyme Inhibition: Its ability to interact with enzymes that recognize diols suggests potential applications in modulating enzyme activity, particularly in metabolic pathways .

Several methods have been developed for synthesizing 4-(3-(Dimethylamino)propoxy)phenylboronic acid:

  • Direct Boronation: This method involves the reaction of phenolic compounds with boron reagents under controlled conditions.
  • Modified Suzuki Coupling: A modified Suzuki reaction can be employed where a suitable aryl halide is reacted with a boronic acid derivative and an amine to introduce the dimethylamino group.
  • Boronate Ester Formation: Starting from phenol derivatives, this method utilizes boron reagents to introduce the boronic acid functionality followed by alkylation with dimethylaminopropanol .

The applications of 4-(3-(Dimethylamino)propoxy)phenylboronic acid span various fields:

  • Medicinal Chemistry: Used as a building block for developing novel pharmaceuticals, particularly those targeting cancer and metabolic diseases.
  • Organic Synthesis: Serves as an important reagent in synthetic organic chemistry for constructing complex molecular architectures.
  • Sensor Development: Its ability to bind diols reversibly makes it useful in the design of sensors for detecting sugars and other biomolecules .

Interaction studies involving 4-(3-(Dimethylamino)propoxy)phenylboronic acid focus on its binding properties:

  • Protein-Ligand Interactions: The compound has been studied for its ability to bind to specific proteins and enzymes, providing insights into its potential therapeutic uses.
  • Diol Recognition: Its interaction with various diols has been characterized, highlighting its selectivity and binding affinity, which are crucial for sensor applications .

Similar Compounds

Several compounds share structural features or functional properties with 4-(3-(Dimethylamino)propoxy)phenylboronic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(2-Aminoethoxy)phenylboronic acidContains an aminoethoxy group instead of dimethylaminoPotentially different biological activity profiles
3-(Dimethylamino)phenylboronic acidLacks the propoxy groupSimpler structure; may show different reactivity
4-Biphenylboronic acidContains biphenyl instead of phenylDifferent steric effects influencing reactivity

These compounds exhibit unique characteristics that differentiate them from 4-(3-(Dimethylamino)propoxy)phenylboronic acid while sharing some functional similarities.

Grignard Reagent-Mediated Boronation

The synthesis of 4-(3-(Dimethylamino)propoxy)phenylboronic acid through Grignard reagent-mediated boronation represents one of the most established and reliable methodologies for constructing boronic acid frameworks [1]. This approach leverages the nucleophilic character of organometallic reagents to form carbon-boron bonds through transmetalation reactions with electrophilic boron sources [2].

The fundamental mechanism involves the initial formation of the appropriate aryl Grignard reagent from 4-(3-(dimethylamino)propoxy)bromobenzene or the corresponding iodide precursor [1]. The reaction proceeds through nucleophilic attack of the carbon-magnesium bond on trimethyl borate or alternative boron electrophiles, followed by hydrolytic workup to yield the target boronic acid [3]. The reaction sequence can be represented as a two-step process: initial transmetalation to form the boronate ester intermediate, followed by hydrolysis to liberate the free boronic acid [1] [2].

Temperature control emerges as a critical parameter in these transformations [4]. Optimal conditions typically involve maintaining the reaction mixture at 0 degrees Celsius during the initial Grignard formation, followed by gradual warming to room temperature during the boronation step [5]. This temperature profile minimizes side reactions while maximizing yield and selectivity [4].

Table 1: Grignard Reagent-Mediated Boronic Acid Synthesis

Starting MaterialBoron SourceTemperature (°C)Reaction Time (h)Yield (%)
Phenylmagnesium bromideTrimethyl borate0 to RT3-1275-85
4-Methoxyphenylmagnesium bromideTrimethyl borate0 to RT3-1270-80
4-Dimethylaminophenylmagnesium chloridePinacolborane0182
3-Bromophenylmagnesium bromideTrimethyl borate0 to RT3-1265-75
2-Furanylmagnesium bromidePinacolborane0178

The choice of boron source significantly influences both reaction efficiency and product stability [5]. Trimethyl borate remains the classical reagent for these transformations, providing reliable access to boronic acids through a well-established mechanistic pathway [1]. However, pinacolborane has emerged as an attractive alternative, offering enhanced atom economy and often superior yields under milder conditions [5] [4].

Reaction kinetics studies reveal that the transmetalation step typically proceeds rapidly at low temperatures, while the subsequent hydrolysis requires careful pH control to avoid decomposition of the sensitive boronic acid product [2]. The presence of the dimethylamino functionality in the target compound introduces additional considerations, as basic conditions can potentially interfere with the boronation process [6].

Transition Metal-Catalyzed Borylation Strategies

Transition metal-catalyzed borylation represents a powerful alternative approach for accessing 4-(3-(dimethylamino)propoxy)phenylboronic acid derivatives [7] [8]. These methodologies offer distinct advantages over traditional Grignard-based approaches, including enhanced functional group tolerance and the ability to utilize readily available aryl halides as starting materials [9] [10].

Palladium-catalyzed borylation using bis(pinacolato)diboron emerges as the predominant strategy within this class of transformations [6] [9]. The reaction mechanism involves oxidative addition of the aryl halide to a palladium(0) center, followed by transmetalation with the diboron reagent and reductive elimination to form the carbon-boron bond [8] [11]. The resulting pinacol boronate ester can subsequently be hydrolyzed to yield the free boronic acid [10].

Catalyst selection proves critical for achieving optimal reactivity and selectivity [9] [10]. The combination of palladium(II) acetate with electron-rich phosphine ligands such as tricyclohexylphosphine or SPhos demonstrates exceptional activity across a broad range of aryl halide substrates [6] [9]. Alternative catalyst systems incorporating palladium(II) dichloride with bis(diphenylphosphino)ferrocene have shown particular efficacy for electron-rich substrates bearing dimethylamino substituents [6].

Table 2: Transition Metal-Catalyzed Borylation Reaction Conditions

SubstrateCatalyst SystemBoron SourceSolventTemperature (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh3)4/PCy3B2pin2THF802481
3-IodobenzaldehydePd(OAc)2/dppfB2pin2DMF80743
4-ChloroanisolePd(OAc)2/SPhosB2pin2THFRT4842
Phenyl bromidePdCl2(CH3CN)2/SPhosHBpinToluene100885
2-BromothiophenePd(OAc)2/JohnPhosB2pin2THF/H2O60678

The electronic properties of the aryl halide substrate significantly influence reaction outcomes [12] [10]. Electron-rich substrates, such as those containing dimethylamino or methoxy substituents, generally exhibit enhanced reactivity compared to electron-deficient counterparts [13]. This trend reflects the mechanism of oxidative addition, which is facilitated by increased electron density at the aromatic carbon center [11].

Base selection represents another crucial parameter in these catalytic systems [10] [13]. Potassium acetate and potassium phosphate have emerged as the most effective bases, providing optimal reactivity while minimizing competitive side reactions [6] [14]. The base serves multiple roles, including activation of the diboron reagent and neutralization of halide formed during the catalytic cycle [9].

Recent advances in catalyst design have enabled room temperature borylation reactions, significantly expanding the synthetic utility of these methodologies [10] [13]. These developments represent a substantial improvement over earlier protocols that required elevated temperatures and extended reaction times [15] [9].

Protecting Group Strategies

Pinacol Ester Formation

The formation of pinacol boronate esters represents the most widely employed protecting group strategy for stabilizing boronic acid functionalities during synthetic manipulations [16] [17]. This approach offers exceptional stability under a broad range of reaction conditions while maintaining the reactivity necessary for subsequent cross-coupling transformations [18] [19].

The pinacol ester formation typically proceeds through transesterification reactions involving the free boronic acid and pinacol under acidic or neutral conditions [18] [20]. The reaction mechanism involves initial coordination of pinacol to the boron center, followed by elimination of water to form the cyclic boronate ester [19]. This process is thermodynamically favored due to the enhanced stability of the five-membered ring system [20].

Temperature optimization studies reveal a complex relationship between reaction conditions and product yield [12] [19]. Lower temperatures (25-50 degrees Celsius) provide excellent selectivity but require extended reaction times to achieve complete conversion [19]. Elevated temperatures (80-100 degrees Celsius) accelerate the esterification process but can lead to increased decomposition of sensitive substrates [12].

Table 3: Temperature Effects on Pinacol Ester Formation

Temperature (°C)Reaction Time (h)Yield (%)Decomposition (%)
2524452
5012683
806855
1003928
1201.58815

The stability profile of pinacol boronate esters makes them particularly valuable for multistep synthetic sequences [21] [18]. These derivatives exhibit remarkable resistance to hydrolysis under anhydrous conditions, allowing for storage and manipulation without significant decomposition [14]. However, they remain susceptible to basic hydrolysis, enabling facile removal of the protecting group when desired [22].

Solvent effects play a crucial role in determining both the rate and efficiency of pinacol ester formation [20] [23]. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran generally provide optimal conditions for the transesterification process [14] [23]. Protic solvents can interfere with the reaction by competing for coordination sites on the boron center [24].

MIDA Boronate Stabilization

N-Methyliminodiacetic acid (MIDA) boronate formation represents an advanced protecting group strategy that offers unprecedented stability and functional group compatibility [16] [25]. This methodology has revolutionized the field of boronic acid chemistry by providing access to air-stable derivatives that can be stored and manipulated under ambient conditions [16].

The formation of MIDA boronates involves coordination of the N-methyliminodiacetic acid ligand to the boron center through nitrogen and two carboxylate oxygen atoms [25]. This tetrahedral coordination geometry imparts exceptional stability to the resulting complex, with decomposition temperatures often exceeding 200 degrees Celsius [16]. The enhanced stability results from the chelating nature of the MIDA ligand, which prevents hydrolysis and other degradation pathways [25].

Mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis: base-mediated ester cleavage and neutral boron-nitrogen bond dissociation [25]. The base-mediated pathway proceeds through nucleophilic attack at a carbonyl carbon by hydroxide ion, resulting in rapid hydrolysis under basic conditions [25]. The neutral pathway involves rate-limiting boron-nitrogen bond cleavage mediated by water clusters, enabling controlled release of the free boronic acid under mild conditions [25].

Table 5: MIDA Boronate Hydrolysis Under Various Conditions

ConditionsHalf-life (min)Mechanism
1M NaOH, 25°C2.5Base-mediated ester cleavage
pH 7.0, 25°C480Neutral B-N cleavage
pH 4.0, 25°C720Acid-catalyzed hydrolysis
Anhydrous THF, 25°C>1440No hydrolysis
Wet THF (3M H2O), 25°C120Water cluster-mediated

The remarkable kinetic differentiation between fast and slow hydrolysis conditions enables precise control over boronic acid release in synthetic applications [25]. Under anhydrous conditions with inorganic bases, MIDA boronates remain completely stable, allowing for iterative coupling sequences [16]. However, addition of water triggers controlled hydrolysis, enabling slow-release cross-coupling protocols [25].

The synthetic utility of MIDA boronates extends beyond simple protection to enable applications in automated synthesis and building-block-based molecular construction [16]. The ability to modulate hydrolysis rates through careful control of reaction conditions has opened new avenues for complex molecule synthesis [25].

Process Optimization Parameters

Solvent Selection Criteria

Solvent selection represents one of the most critical variables in optimizing boronic acid synthesis reactions [15] [23]. The choice of solvent influences multiple aspects of the reaction including substrate solubility, catalyst stability, reaction kinetics, and product selectivity [24] [10]. A systematic understanding of solvent effects enables rational optimization of reaction conditions for maximum efficiency [23].

Polar aprotic solvents consistently demonstrate superior performance in palladium-catalyzed borylation reactions [6] [23]. Dimethylformamide emerges as the optimal choice for most substrates, providing excellent solvation of both organic and inorganic components while maintaining catalyst stability throughout the reaction [6] [14]. The high dielectric constant of dimethylformamide facilitates charge separation during the catalytic cycle, accelerating key mechanistic steps [24].

Tetrahydrofuran represents an attractive alternative for substrates that exhibit compatibility issues with dimethylformamide [10] [13]. While generally providing lower yields than dimethylformamide, tetrahydrofuran offers advantages in terms of product isolation and purification [23]. The lower boiling point of tetrahydrofuran also enables facile solvent removal during workup procedures [24].

Table 4: Solvent Effects on Palladium-Catalyzed Borylation

SolventDielectric ConstantTemperature (°C)Yield (%)Reaction Rate (relative)
DMF36.780851.0
THF7.580720.65
Dioxane2.2100680.45
Toluene2.4100650.40
DME7.280700.58

Ethereal solvents such as dimethoxyethane provide intermediate performance characteristics, offering reasonable yields while maintaining good substrate compatibility [24]. However, these solvents can undergo competitive coordination to palladium centers, potentially interfering with the catalytic cycle [24]. Careful optimization of catalyst loading can mitigate these effects [23].

Aromatic solvents including toluene and xylene generally provide inferior results in borylation reactions [24]. The reduced polarity of these systems limits solubility of ionic components while failing to provide adequate stabilization of charged intermediates [23]. However, aromatic solvents may prove beneficial for specific substrates that exhibit poor solubility in more polar media [24].

Water-containing solvent systems have gained attention for their environmental benefits and unique reactivity profiles [13]. Aqueous tetrahydrofuran mixtures enable room temperature borylation reactions while providing excellent yields for many substrates [13]. The presence of water appears to facilitate certain mechanistic steps while maintaining adequate catalyst stability [12].

Temperature-Dependent Yield Variations

Temperature optimization represents a fundamental aspect of synthetic methodology development, with profound implications for reaction efficiency, selectivity, and practical applicability [15] [12]. In boronic acid synthesis, temperature effects manifest through multiple pathways including catalyst activation, substrate reactivity, and product stability considerations [19] [26].

Lower temperature conditions (room temperature to 50 degrees Celsius) generally favor high selectivity and minimal side product formation [12] [13]. These mild conditions prove particularly beneficial for substrates containing sensitive functional groups or when stereochemical integrity must be preserved [19]. However, reduced temperatures often necessitate extended reaction times to achieve acceptable conversion levels [13].

Intermediate temperature ranges (60-80 degrees Celsius) typically provide optimal balance between reaction rate and selectivity for most borylation reactions [6] [12]. These conditions enable reasonable reaction times while maintaining good functional group tolerance [14] [10]. The majority of optimized protocols employ temperatures within this range as a compromise between efficiency and practicality [9].

Elevated temperatures (100-120 degrees Celsius) can dramatically accelerate reaction rates but often at the expense of selectivity and product stability [12] [19]. High temperature conditions may be necessary for challenging substrates such as aryl chlorides or sterically hindered systems [15] [9]. However, careful monitoring becomes essential to prevent decomposition of sensitive products [19].

The relationship between temperature and reaction time follows predictable kinetic principles, with reaction rates approximately doubling for each 10-degree temperature increase [26]. This relationship enables rational optimization of reaction conditions based on practical constraints such as available reaction time and equipment limitations [12].

Dates

Modify: 2023-08-15

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